3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one
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Overview
Description
“3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” typically involves the condensation of appropriate aldehydes or ketones with hydrazines or hydrazides under controlled conditions. Common reagents include:
- Aldehydes or ketones (e.g., benzaldehyde)
- Hydrazines or hydrazides
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its pharmacological properties for drug development.
Industry: Utilizing its chemical properties in manufacturing processes.
Mechanism of Action
The mechanism of action of “3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Uniqueness
“3-Methyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one” stands out due to its specific structural features, which may confer unique chemical and biological properties compared to other pyrazolones.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(4E)-3-methyl-4-(2-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C13H14N2O/c1-9(11-6-4-3-5-7-11)8-12-10(2)14-15-13(12)16/h3-9H,1-2H3,(H,15,16)/b12-8+ |
InChI Key |
QXCSECJUDPEGAJ-XYOKQWHBSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NNC(=O)C1=CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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